molecular formula C15H18N2O2 B1420436 Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1150164-50-3

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1420436
CAS No.: 1150164-50-3
M. Wt: 258.32 g/mol
InChI Key: GHVOXYXDHFHPKX-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a tert-butyl group at the 5-position, a phenyl ring at the 1-position, and a methyl ester at the 4-position. This compound belongs to a class of pyrazole derivatives widely studied for their structural versatility and applications in medicinal chemistry, particularly as intermediates for antimicrobial agents and enzyme inhibitors .

Properties

IUPAC Name

methyl 5-tert-butyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19-4)10-16-17(13)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOXYXDHFHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674914
Record name Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-50-3
Record name Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-t-butyl-1-phenyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Overview

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a pyrazole ring linked to a phenyl group and a carboxylate ester. The presence of a tert-butyl group at the 5-position contributes to its unique steric and electronic properties. Pyrazole derivatives, including this compound, have potential applications in medicinal chemistry and agrochemicals due to their biological activity and versatility in synthesizing complex organic molecules.

Synthesis Methods

The synthesis of this compound typically involves several steps. A common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One specific approach involves reacting ethyl acetoacetate with tert-butylhydrazine and phenylhydrazine under acidic conditions to form the pyrazole ring.

2.1. Cyclocondensation
The synthesis of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. A typical method includes reacting ethyl acetoacetate with tert-butylhydrazine and phenylhydrazine under acidic conditions to form the pyrazole ring.

2.2. Nucleophilic Substitution
An alternative synthetic route involves heating a mixture of 1-phenyl-5-chloro-3-methylpyrazole with tert-butyl alcohol in the presence of a base such as potassium hydroxide to yield the desired ester product with good yields.

2.3. Reaction with Phenol Derivatives
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting a precursor like 1-phenyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with tert-butyl-substituted phenol derivatives in the presence of a base (e.g., K₂CO₃) to introduce the tert-butyl group.

Optimization of Reaction Conditions

The optimal synthetic routes for preparing methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involve several key optimizations:

  • Temperature Control: Reflux conditions (e.g., ethanol at 80°C) improve nucleophilic substitution efficiency.
  • Catalyst Selection: The use of iodine or acetic acid may enhance regioselectivity in pyrazole ring formation.
  • Purification: Column chromatography with hexane/ethyl acetate gradients ensures high purity (>95%).

Industrial Production

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Structural Characterization

Rigorous validation of the structure of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be achieved through several methods:

5.1. NMR Spectroscopy
¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl protons at δ 1.3–1.5 ppm; ester carbonyl at ~δ 165 ppm).

5.2. X-Ray Crystallography
Resolve crystal packing and steric effects from the tert-butyl group. Data-to-parameter ratios >14:1 ensure reliability.

5.3. Mass Spectrometry
High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~316.4 Da).

Example Procedure for Preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Step Procedure
1 The organic layer was separated, washed with deionized water (100 mL) at 52°C to 55°C, and concentrated at 100°C to 110°C under atmospheric pressure to a volume of about 500 mL.
2 The concentrated solution was cooled to 50°C to 55°C, and glacial acetic acid (28.5 g) was slowly added at 50°C to 55°C.
3 The reaction mixture was stirred at the same temperature for 60 minutes, allowed to cool to 20°C to 25°C, and stirred at the same temperature for 60 minutes.
4 Reaction mixture was then cooled to about 0°C to about 5°C and stirred at the same temperature for 60 minutes.
5 The reaction mixture was filtered.
6 The solid obtained was washed with toluene (100 mL) at 0°C to 5°C and then dried in an air oven at 40°C to 45°C for 15 hours to 20 hours to obtain 1-(3-methyl-1-phenyl-lH-pyrazol-5-yl)piperazine acetate.
7 Reaction mixture was quenched with deionized water (600 mL) and stirred for 10 minutes.
8 The reaction mixture was allowed to settle for about 15 minutes. The organic layer was separated and washed with an aqueous sodium bicarbonate solution (60 g sodium carbonate in 600 mL deionized water). The organic layer was washed with deionized water (600 mL) and concentrated at about 50°C under reduced pressure to obtain a residue.
9 The filtrate was allowed to cool to 65°C to 68°C and deionized water (10 mL) was added at the same temperature.
10 The solution was cooled to 55°C to 60°C and stirred at the same temperature for 2 hours.
11 The solution was further cooled to 20°C to 25°C and stirred at the same temperature for 60 minutes to obtain a solid.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent targeting inflammatory and neurological disorders. Its structure allows it to function as an enzyme inhibitor, which can modulate biological pathways associated with these conditions.

Case Study:
Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory effects. For instance, a study showed that similar compounds could inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. The unique tert-butyl group enhances its lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Agricultural Chemistry

Role in Agrochemicals:
This compound is being explored for its potential in developing new herbicides and pesticides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable candidate in agricultural applications .

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameActivityTarget SpeciesReference
This compoundModerateWeeds
Other Pyrazole DerivativeHighGrasses

Materials Science

Applications in Polymer Development:
this compound is also utilized in formulating advanced polymers and coatings. Its properties contribute to improved durability and resistance to wear and tear, making it suitable for various industrial applications .

Case Study:
In studies focusing on organic electronics, this compound has been incorporated into the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance of these materials, leading to more efficient energy conversion.

Biochemical Research

Enzyme Inhibition Studies:
The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition. Its structural characteristics allow it to interact effectively with various enzymes, providing insights into metabolic pathways.

Research Findings:
Initial studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its potential for developing targeted therapies for metabolic disorders.

Antimicrobial Properties

Exploration of Antimicrobial Activity:
Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliLow

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazole-carboxylate derivatives vary significantly based on substituents at the 1-, 4-, and 5-positions. Below is a comparative analysis with structurally related compounds:

Compound (CAS No.) Substituents Similarity Score Key Properties
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate 1-phenyl, 5-tert-butyl, 4-COOCH₃ N/A High lipophilicity; potential for solid-state stability due to bulky tert-butyl .
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate (112779-14-3) 1-tert-butyl, 5-amino, 4-COOCH₂CH₃ 0.84 Amino group increases polarity; ethyl ester may enhance metabolic stability .
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (110860-60-1) 1-methyl, 5-amino, 4-COOCH₃ 0.98 Compact structure with high solubility; amino group enables hydrogen bonding .
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (4058-91-7) 1-methyl, 5-amino, 4-COOH 0.92 Carboxylic acid group improves aqueous solubility but reduces cell permeability .

Key Observations :

  • Ester vs. Acid : Methyl/ethyl esters (e.g., 112779-14-3) are typically more lipophilic than carboxylic acids (e.g., 4058-91-7), impacting bioavailability .
Crystallographic and Solid-State Behavior
  • The tert-butyl substituent in related compounds induces distinct crystal packing. For example, tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate exhibits a chair conformation in the piperazine ring and intermolecular C–H⋯O interactions, stabilizing its lattice . Similar analysis using Mercury software (e.g., void visualization, packing similarity) could elucidate the target compound’s crystallinity .

Biological Activity

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C15H18N2O2 and a molecular weight of approximately 258.32 g/mol, exhibits potential therapeutic properties across various domains, including antibacterial, antifungal, herbicidal, and insecticidal activities. This article will delve into the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with tert-butyl hydrazine hydrochloride in the presence of sodium bicarbonate. The reaction is conducted in absolute ethanol under reflux conditions. The completion of the reaction is monitored using thin-layer chromatography (TLC), and purification is achieved through column chromatography techniques.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antifungal Activity

The compound also demonstrates antifungal activity, effective against common fungal pathogens. This property is particularly relevant in the context of increasing resistance to conventional antifungal agents .

Herbicidal and Insecticidal Properties

This compound has been identified as a promising candidate for herbicidal and insecticidal applications. Its structural features allow it to interact with specific biological targets in pests and weeds, providing an alternative to traditional agrochemicals .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules enables it to fit into active sites of enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateContains a methyl group instead of tert-butylDifferent solubility and reactivity
Ethyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylateEthoxy group replaces methylPotentially different biological activity
Methyl 5-(dimethylamino)-1-phenyl-1H-pyrazole-4-carboxylateContains a dimethylamino groupMay enhance interaction with specific receptors

The presence of the tert-butyl group in this compound enhances its lipophilicity and stability compared to similar compounds, making it a valuable candidate for various applications in medicinal chemistry and agricultural science .

Research Findings

Recent studies have focused on understanding the interactions between this compound and its biological targets. Initial findings suggest that this compound may effectively inhibit certain enzymes involved in inflammatory pathways, indicating its potential use in treating inflammatory disorders .

Furthermore, ongoing research aims to elucidate the full spectrum of biological activities associated with this pyrazole derivative, exploring its applications beyond traditional uses in agriculture and medicine.

Q & A

Q. What are the established synthetic pathways for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by esterification. Hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid derivative. Key steps include:
StepReagents/ConditionsProduct
1Ethyl acetoacetate, DMF-DMA, phenylhydrazine5-methyl-1-phenyl-1H-4-pyrazolecarboxylate
2Basic hydrolysis5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This methodology is derived from studies on structurally analogous pyrazole derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
  • 1H/13C NMR : Identifies substituents (e.g., tert-butyl δ ~1.3 ppm, ester OCH3 δ ~3.9 ppm).
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretch ~1700 cm⁻¹).
  • X-ray Crystallography : Provides absolute configuration using programs like SHELXL for refinement .
    A summary of key spectral
TechniqueKey ObservationsApplication
NMRδ 1.3 (s, 9H, tert-butyl)Substituent identification
IR~1700 cm⁻¹ (C=O)Ester/carboxylic acid distinction
X-raySpace group, unit cell parametersStructural validation

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing the electronic structure of this compound?

  • Methodological Answer: Density Functional Theory (DFT) predicts molecular geometry, vibrational frequencies, and frontier molecular orbitals. For example:
  • Compare computed IR spectra with experimental data to validate assignments.
  • Analyze HOMO-LUMO gaps to assess reactivity, particularly at the ester or tert-butyl groups.
    Viveka et al. (2016) integrated DFT with experimental IR/NMR to resolve electronic effects .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer:
  • Solvent Effects : Adjust computational models to include solvent interactions (e.g., PCM for NMR shifts).
  • Solid-State vs. Gas-Phase : Use solid-state DFT for X-ray comparisons to account for crystal packing.
  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, MS) to reconcile outliers .

Q. What challenges arise in the crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer:
  • Steric Hindrance : The tert-butyl group may cause thermal motion disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters.
  • High-Resolution Data : Use synchrotron sources to improve data quality. SHELX’s robustness in handling disordered structures is well-documented .

Q. How does the tert-butyl group influence reactivity in derivatization reactions?

  • Methodological Answer:
  • Steric Hindrance : Slows nucleophilic attacks at the 4-position. Use bulky catalysts (e.g., PPh3) or elevated temperatures to enhance reactivity.
  • Protecting Group Strategies : Adapt methods from macrocycle synthesis (e.g., tert-butyl carbamate deprotection under acidic conditions) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H332 hazard).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS classifications (e.g., H302, H315) .

Data Analysis and Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer:
  • Catalyst Screening : Test Pd2(dba)3/BINAP systems for cross-coupling steps .
  • Solvent Optimization : Use toluene or THF for improved solubility of intermediates.
  • Temperature Gradients : Monitor exothermic reactions (e.g., cyclocondensation) to avoid side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate

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